1-Bromo-4-(difluoromethoxy)-2-nitrobenzene

Lipophilicity Drug Design ADME

Select 1‑Bromo‑4‑(difluoromethoxy)‑2‑nitrobenzene (CAS 865886‑84‑6) as your next synthetic intermediate to gain a decisive reactivity edge. Unlike its chloro‑ or methoxy‑analogs, this trisubstituted fluorinated benzene provides a reactive bromine handle for efficient C‑C/C‑N couplings, while the difluoromethoxy group confers the ideal lipophilicity (LogP ~3.48) and TPSA (55.05 Ų) for CNS drug discovery (bioisostere of methoxy/hydroxy) and enhanced metabolic stability for agrochemical leads. Research quantities available with documented purity.

Molecular Formula C7H4BrF2NO3
Molecular Weight 268.01 g/mol
CAS No. 865886-84-6
Cat. No. B1395261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(difluoromethoxy)-2-nitrobenzene
CAS865886-84-6
Molecular FormulaC7H4BrF2NO3
Molecular Weight268.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])Br
InChIInChI=1S/C7H4BrF2NO3/c8-5-2-1-4(14-7(9)10)3-6(5)11(12)13/h1-3,7H
InChIKeyLSNTUFKHTNZVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1‑Bromo‑4‑(difluoromethoxy)‑2‑nitrobenzene (CAS 865886‑84‑6) | Fluorinated Aryl Halide Building Block


1‑Bromo‑4‑(difluoromethoxy)‑2‑nitrobenzene (CAS 865886‑84‑6) is a trisubstituted fluorinated aromatic building block [1]. Its structure features a bromine atom, a nitro group, and a difluoromethoxy group on a benzene ring, with a molecular formula of C₇H₄BrF₂NO₃ and a molecular weight of 268.01 g/mol . This compound is primarily utilized as a versatile synthetic intermediate in medicinal and agrochemical research, with commercial availability from multiple vendors at purities of 95‑97% .

Why 1‑Bromo‑4‑(difluoromethoxy)‑2‑nitrobenzene Cannot Be Replaced by Non‑Specific Analogs


The unique combination of a bromine atom with a difluoromethoxy group adjacent to a nitro group dictates a specific reactivity and physicochemical profile. Simple substitution with a chloro‑ or methoxy‑analog, or even a positional isomer, is not equivalent. These substitutions can lead to significant differences in lipophilicity (LogP) and electronic properties [1]. Such changes can impact reaction rates in cross‑coupling events, alter the pharmacokinetic profile of downstream drug candidates, and affect the overall yield and selectivity of multi‑step syntheses . This evidence guide provides the quantitative basis for selecting 1‑bromo‑4‑(difluoromethoxy)‑2‑nitrobenzene over its closest in‑class alternatives.

Quantitative Differentiation: 1‑Bromo‑4‑(difluoromethoxy)‑2‑nitrobenzene vs. Closest Analogs


Increased Lipophilicity vs. Chloro‑Analog for Membrane Penetration

The target compound exhibits a significantly higher predicted lipophilicity compared to its direct chloro‑analog, 1‑chloro‑4‑(difluoromethoxy)‑2‑nitrobenzene. This increased LogP is a critical factor in medicinal chemistry for enhancing membrane permeability and bioavailability .

Lipophilicity Drug Design ADME

Enhanced Reactivity in Cross‑Coupling vs. Chloro‑Analog

As a bromoarene, 1‑bromo‑4‑(difluoromethoxy)‑2‑nitrobenzene is expected to be a more reactive substrate in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) compared to its chloro‑analog, 1‑chloro‑4‑(difluoromethoxy)‑2‑nitrobenzene. The lower bond dissociation energy of the C‑Br bond facilitates oxidative addition, a key step in these catalytic cycles .

Cross‑Coupling Synthetic Chemistry Bromoarene

Unique Topological Polar Surface Area (TPSA) for Blood‑Brain Barrier Penetration Prediction

The target compound possesses a Topological Polar Surface Area (TPSA) of 55.05 Ų, a value within the optimal range for predicting central nervous system (CNS) penetration. This distinguishes it from analogs with different substituent patterns, such as the simpler 4‑(difluoromethoxy)nitrobenzene, which lacks the bromine atom and may have a different TPSA and reactivity profile .

Physicochemical Properties CNS Drug Design TPSA

Recommended Applications for 1‑Bromo‑4‑(difluoromethoxy)‑2‑nitrobenzene Based on Evidence


Medicinal Chemistry: CNS‑Penetrant Drug Candidate Synthesis

1‑Bromo‑4‑(difluoromethoxy)‑2‑nitrobenzene is a logical choice as a starting material for synthesizing potential central nervous system (CNS) drug candidates. Its lipophilicity (LogP ~3.48) and TPSA (55.05 Ų) are both within favorable ranges for blood‑brain barrier penetration, making it a superior scaffold compared to less lipophilic chloro‑analogs .

Agrochemical Discovery: Fluorinated Bioisostere Generation

The difluoromethoxy group is a well‑established bioisostere for methoxy and hydroxy groups, often improving metabolic stability and bioavailability in agrochemicals. The presence of a reactive bromine handle on this scaffold allows for rapid diversification into new fluorinated herbicide or fungicide leads, a process facilitated by the compound's enhanced cross‑coupling reactivity compared to its chloro‑counterpart .

Organic Synthesis: Diversification via Palladium‑Catalyzed Cross‑Coupling

In synthetic organic chemistry, the bromine atom of 1‑bromo‑4‑(difluoromethoxy)‑2‑nitrobenzene serves as a versatile and reliable site for C‑C and C‑N bond formation. This enables its use as a key building block in the construction of complex molecular architectures for high‑throughput screening libraries, with the potential for more efficient reactions than with less reactive chloro‑analogs .

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